molecular formula C32H43N5O5 B3433263 Dihydro-beta-ergocryptine CAS No. 19467-62-0

Dihydro-beta-ergocryptine

Katalognummer: B3433263
CAS-Nummer: 19467-62-0
Molekulargewicht: 577.7 g/mol
InChI-Schlüssel: SBFXHXZNBNFPHV-PSELOKDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro-beta-ergocryptine is a derivative of the ergot alkaloid family, specifically a hydrogenated form of beta-ergocryptine. It is known for its role as a dopamine agonist and is primarily used in the treatment of Parkinson’s disease. This compound is characterized by its ability to mimic the effects of dopamine in the brain, thereby alleviating symptoms associated with dopamine deficiency.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-beta-ergocryptine typically involves the hydrogenation of beta-ergocryptine. The process begins with the isolation of beta-ergocryptine from ergot alkaloids, followed by catalytic hydrogenation under controlled conditions. The hydrogenation process replaces the double bond between positions 9 and 10 with a single bond, resulting in this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using the fungus Claviceps purpurea. The ergot alkaloids produced are then subjected to purification and hydrogenation to yield this compound. The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydro-beta-ergocryptine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced further to form more saturated derivatives.

    Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or alkylating agents are used under controlled temperatures and pressures.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Dihydro-beta-ergocryptine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of ergot alkaloids under different chemical reactions.

    Biology: Investigated for its effects on cellular processes and neurotransmitter pathways.

    Medicine: Primarily used in the treatment of Parkinson’s disease due to its dopamine agonist properties. It is also studied for potential use in treating other neurological disorders.

    Industry: Employed in the production of pharmaceuticals targeting dopamine-related conditions

Wirkmechanismus

Dihydro-beta-ergocryptine exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, and mimics the action of dopamine. This leads to improved motor function and reduced symptoms of Parkinson’s disease. The compound also influences other neurotransmitter pathways, contributing to its overall therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    Alpha-dihydroergocryptine: Another hydrogenated form of ergocryptine, differing only in the position of a single methyl group.

    Ergotamine: A naturally occurring ergot alkaloid with similar pharmacological properties but different structural features.

    Bromocriptine: A brominated derivative of ergocryptine, used for similar therapeutic purposes.

Uniqueness: Dihydro-beta-ergocryptine is unique due to its specific structural modifications, which enhance its stability and efficacy as a dopamine agonist. Its ability to provide continuous stimulation of dopamine receptors makes it particularly effective in managing Parkinson’s disease symptoms .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Dihydro-beta-ergocryptine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Ergotamine tartrate", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Ergotamine tartrate is first reduced to dihydroergotamine using hydrogen gas and palladium on carbon as a catalyst.", "Dihydroergotamine is then reacted with sodium borohydride to form dihydroergocristine.", "Dihydroergocristine is then acetylated using acetic acid and methanol to form dihydro-beta-acetyl-ergocristine.", "Dihydro-beta-acetyl-ergocristine is then reacted with chloroform and sodium hydroxide to form dihydro-beta-ergocryptine.", "The final product is purified using hydrochloric acid, diethyl ether, and water." ] }

CAS-Nummer

19467-62-0

Molekularformel

C32H43N5O5

Molekulargewicht

577.7 g/mol

IUPAC-Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20+,22+,24+,25-,27-,31+,32-/m0/s1

InChI-Schlüssel

SBFXHXZNBNFPHV-PSELOKDRSA-N

Isomerische SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O

SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Kanonische SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-beta-ergocryptine
Reactant of Route 2
Dihydro-beta-ergocryptine
Reactant of Route 3
Dihydro-beta-ergocryptine
Reactant of Route 4
Dihydro-beta-ergocryptine
Reactant of Route 5
Reactant of Route 5
Dihydro-beta-ergocryptine
Reactant of Route 6
Reactant of Route 6
Dihydro-beta-ergocryptine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.